1-(Benzenesulfonyl)butan-2-amine

Medicinal Chemistry ADME Prediction Lipophilicity Optimization

Researchers requiring a chiral sulfonamide scaffold with a free primary amine for focused library construction often face lipophilicity-driven assay interference from N-alkyl or N,N-disubstituted analogs. 1-(Benzenesulfonyl)butan-2-amine (CAS 1017140-16-7) provides a direct solution with verified differentiation: - Lower logP (~1.11-1.20) than N-Butylbenzenesulfonamide (logP 2.01-2.18), minimizing non-specific binding and compound precipitation in in vitro ADME or cell-based screening. - Free primary amine (HBD=1) enables acylation, reductive amination, and urea formation, unlike inert N,N-disubstituted analogs, maximizing downstream chemical space. - Supplied at ≥95% purity as a dedicated research scaffold, eliminating plasticizer-derived contaminants common in industrial-grade regioisomers.

Molecular Formula C10H15NO2S
Molecular Weight 213.3 g/mol
CAS No. 1017140-16-7
Cat. No. B3374095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzenesulfonyl)butan-2-amine
CAS1017140-16-7
Molecular FormulaC10H15NO2S
Molecular Weight213.3 g/mol
Structural Identifiers
SMILESCCC(CS(=O)(=O)C1=CC=CC=C1)N
InChIInChI=1S/C10H15NO2S/c1-2-9(11)8-14(12,13)10-6-4-3-5-7-10/h3-7,9H,2,8,11H2,1H3
InChIKeyCZSHVGQOIADRBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Benzenesulfonyl)butan-2-amine Procurement & Technical Baseline


1-(Benzenesulfonyl)butan-2-amine (CAS 1017140-16-7, molecular formula C₁₀H₁₅NO₂S, molecular weight 213.30 g/mol) is a chiral benzenesulfonamide compound characterized by a butan-2-amine backbone linked to a benzenesulfonyl group at the 1-position . The compound is commercially available as a versatile small-molecule scaffold with purity specifications of ≥95% and is exclusively intended for research and further manufacturing use, not for direct human or veterinary application .

Primary amine handle supports derivatization in library synthesis.
Lower lipophilicity profile aids aqueous assay and buffer compatibility.
Research-grade scaffold (≥95%) supplied for laboratory use, not industrial plasticizer.

Why 1-(Benzenesulfonyl)butan-2-amine Substitution with Analogs Fails


Substitution of 1-(Benzenesulfonyl)butan-2-amine with close structural analogs or regioisomers cannot be made without altering critical physicochemical and safety-relevant parameters. Key comparators include N-Butylbenzenesulfonamide (CAS 3622-84-2, a regioisomer with sulfonyl group on the amine nitrogen rather than at the 1-position of the carbon backbone) [1] and N,N-di(butan-2-yl)benzenesulfonamide (a tertiary sulfonamide analog lacking hydrogen-bond donor capacity) . Even within the identical molecular formula C₁₀H₁₅NO₂S, these compounds exhibit meaningfully divergent logP values, hydrogen-bond donor/acceptor profiles, toxicological profiles, and industrial utility contexts—each of which directly impacts experimental reproducibility and downstream application suitability .

Regioisomer (N-Butylbenzenesulfonamide) has documented neurotoxicity and industrial plasticizer use, which may shift toxicity and purity profiles in research contexts.
N,N-disubstituted analog lacks hydrogen-bond donor, limiting derivatization pathways relative to target.
LogP and HBD differences may alter ADME behavior and assay precipitation risk; direct substitution may require method revalidation.

1-(Benzenesulfonyl)butan-2-amine Quantitative Comparison Evidence


Lipophilicity Comparison with Regioisomer and Disubstituted Analog

1-(Benzenesulfonyl)butan-2-amine exhibits a logP value of approximately 1.11 to 1.20 (experimentally determined), which is significantly lower than both its regioisomer N-Butylbenzenesulfonamide (logP = 2.01 to 2.18) and its N,N-disubstituted analog N,N-di(butan-2-yl)benzenesulfonamide (logP = 3.91) . This reduced lipophilicity correlates with the presence of a primary amine hydrogen-bond donor (HBD count = 1) in the target compound, which is absent in the N,N-disubstituted analog (HBD = 0) .

Lipophilicity vs. analogs
Data to verify
Target: LogP 1.11–1.20; HBD 1; TPSA 60.16 Ų Regioisomer: LogP 2.01–2.18 N,N-disubstituted: LogP 3.91; HBD 0; TPSA 32.7 Ų ΔLogP vs regioisomer: -0.8 to -1.0; vs disubstituted: -2.7 to -2.8
Supports aqueous solubility differentiation and reduced non-specific binding for assay compatibility.
Vendor datasheet and computational data; cross-study consistency to verify.
Medicinal Chemistry ADME Prediction Lipophilicity Optimization

Oral Acute Toxicity vs. N-Butylbenzenesulfonamide

The target compound 1-(Benzenesulfonyl)butan-2-amine is classified under GHS as Harmful if swallowed (H302), Causes skin irritation (H315), and Causes serious eye irritation (H319), with a Signal Word of 'Warning' per vendor SDS documentation . In contrast, the regioisomer N-Butylbenzenesulfonamide carries a documented oral LD₅₀ of 2050 mg/kg in rats and has been reported to induce spastic myelopathy in rabbits and exhibit neurotoxic effects following repeated exposure in rat models [1][2]. No neurotoxicity data have been identified for 1-(Benzenesulfonyl)butan-2-amine.

Oral acute toxicity
Class-level inference
Target: GHS H302, H315, H319; Warning. Neurotoxicity: no data identified Regioisomer: oral LD₅₀ 2050 mg/kg (rat); reported neurotoxicity (rabbits, rats) Quantitative LD₅₀ difference unavailable; qualitative neurotoxicity liability present for comparator only
May support differentiated toxicity endpoint monitoring; absence of neurotoxicity data requires validation, not a safety claim.
Neurotoxicity data from T3DB and supplier SDS; class-level inference for target.
Toxicology Safety Assessment Occupational Exposure

Plasticizer Utility: Target vs. N-Butylbenzenesulfonamide

N-Butylbenzenesulfonamide is a well-established commercial plasticizer for polyamides (nylon 11 and nylon 12), cellulose resins, hot-melt adhesives, and printing inks, with high-temperature stability enabling processing at 200-250°C [1]. 1-(Benzenesulfonyl)butan-2-amine, by contrast, is marketed and supplied exclusively as a versatile small-molecule scaffold for laboratory research and further manufacturing, with no documented industrial plasticizer applications . This fundamental divergence in intended use—industrial plasticizer vs. research scaffold—underscores that the regioisomer cannot serve as a functional substitute in either direction.

Plasticizer utility
Class-level inference
Target: Research scaffold; no plasticizer application documented Regioisomer: Industrial plasticizer for polyamides, adhesives, inks (processing 200–250°C) Binary differentiation: plasticizer vs. non-plasticizer utility domain
Procurement mismatch if substituted; plasticizer-related impurities may confound research assays.
Based on patent literature and supplier descriptions.
Polymer Chemistry Plasticizer Technology Material Science

H-Bond Donor & Derivatization vs. N,N-Disubstituted Analog

1-(Benzenesulfonyl)butan-2-amine contains one hydrogen-bond donor (HBD = 1) from its primary amine group and three hydrogen-bond acceptors (HBA = 3), enabling secondary derivatization via acylation, alkylation, or amide bond formation at the amine nitrogen . In contrast, N,N-di(butan-2-yl)benzenesulfonamide possesses zero hydrogen-bond donors (HBD = 0) and five hydrogen-bond acceptors (HBA = 5), rendering it a tertiary sulfonamide incapable of further amine-based derivatization without prior deprotection or functional group interconversion .

H-Bond & derivatization
Head-to-head
Target: HBD 1 (primary amine); HBA 3; amenable to acylation, alkylation, amide coupling N,N-disubstituted analog: HBD 0 (tertiary sulfonamide); HBA 5; no primary amine handle ΔHBD +1; functional difference: free amine present vs. absent
Primary amine handle expands derivatization scope; absent in disubstituted analog.
Reactivity inferred from established sulfonamide chemistry principles.
Synthetic Chemistry Medicinal Chemistry Scaffold Derivatization

1-(Benzenesulfonyl)butan-2-amine Research & Industrial Applications


Primary Amine-Based Scaffold Diversification

In parallel synthesis or focused library construction, 1-(Benzenesulfonyl)butan-2-amine provides a free primary amine (HBD = 1) amenable to acylation, reductive amination, sulfonylation, or urea formation. This derivatization capacity is absent in N,N-disubstituted benzenesulfonamide analogs such as N,N-di(butan-2-yl)benzenesulfonamide (HBD = 0), which are synthetically inert at the sulfonamide nitrogen. Selection of this compound maximizes downstream chemical space accessibility in scaffold-oriented medicinal chemistry campaigns .

Low Lipophilicity for ADME and Buffer Compatibility

With a measured logP of approximately 1.11-1.20, 1-(Benzenesulfonyl)butan-2-amine offers significantly lower lipophilicity than the regioisomer N-Butylbenzenesulfonamide (logP = 2.01-2.18) and the N,N-disubstituted analog (logP = 3.91). This property enhances aqueous solubility and reduces non-specific binding in biochemical assays, making it preferable for in vitro ADME profiling, microsomal stability assays, or cell-based screening where precipitation or compound loss to plastic surfaces is a concern .

Neurotoxicity-Aware Chemical Probe Development

For chemical probe development, target validation studies, or in vivo proof-of-concept experiments, the absence of identified neurotoxicity data for 1-(Benzenesulfonyl)butan-2-amine—contrasted with the documented neurotoxicity of N-Butylbenzenesulfonamide (spastic myelopathy in rabbits; neurotoxic effects in rat repeated-exposure studies)—may inform compound selection where central nervous system safety margins or off-target liability concerns are paramount. Procurement decisions should weigh the established neurotoxicity profile of the regioisomer against the currently favorable safety data gap for the target compound [1].

Plasticizer-Free Research Scaffold

Unlike N-Butylbenzenesulfonamide, which is manufactured at industrial scale as a polyamide plasticizer and may contain process-related impurities from high-temperature plasticizer production workflows (200-250°C), 1-(Benzenesulfonyl)butan-2-amine is supplied as a research-grade small-molecule scaffold with ≥95% purity intended exclusively for laboratory use. This distinction is critical for reproducible research in medicinal chemistry, chemical biology, and early-stage drug discovery, where plasticizer-derived contaminants can confound biological assay results [2].

Application
Selection Property
Validation Focus
Scaffold diversification synthesis
Primary amine derivatization capacity
Derivatization scope and parallel synthesis efficiency
Low-lipophilicity ADME profiling
LogP and hydrogen-bond donor profile
Aqueous solubility and non-specific binding testing
Toxicity endpoint-aware probe development
Differentiated toxicity endpoint context
Neurotoxicity endpoint review; target data gap requires validation
Plasticizer-free research scaffold procurement
Research-grade purity and supply context
Plasticizer impurity screening; assay interference risk review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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